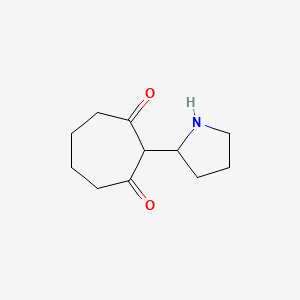
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is a compound that features a pyrrolidine ring fused to a cycloheptane ring with two ketone groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione typically involves the construction of the pyrrolidine ring followed by its fusion with the cycloheptane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine rings can be achieved through the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for compounds like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and reaction environments to facilitate the cyclization and fusion processes .
化学反应分析
Types of Reactions
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their additional functional groups and ring structures .
Uniqueness
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and reactivity .
生物活性
2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cycloheptane-1,3-dione with pyrrolidine derivatives. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Recent studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it acts as an inhibitor of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall integrity. This inhibition is particularly relevant for combating antibiotic-resistant strains .
Anticoagulant Properties
In addition to antibacterial activity, derivatives of pyrrolidine compounds have shown potential as anticoagulants. Research indicates that modifications to the pyrrolidine structure can enhance selectivity towards coagulation factors such as Xa and XIa .
Table 2: Coagulation Factor Inhibition by Pyrrolidine Derivatives
| Compound | Target Factor | IC50 (µM) |
|---|---|---|
| Pyrrolidine Derivative A | Factor Xa | 1.0 |
| Pyrrolidine Derivative B | Factor XIa | 0.5 |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications at the nitrogen atom significantly enhanced antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa .
- Inhibition of PBPs : Research focused on the inhibition of PBPs revealed that this compound exhibited strong inhibitory effects with a notable selectivity profile against PBP3, which is critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrrolidine Ring : Variations in substituents can lead to significant changes in potency and selectivity.
- Positioning of Functional Groups : The positioning of functional groups on the cycloheptane ring impacts binding affinity to target enzymes.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-ylcycloheptane-1,3-dione |
InChI |
InChI=1S/C11H17NO2/c13-9-5-1-2-6-10(14)11(9)8-4-3-7-12-8/h8,11-12H,1-7H2 |
InChI 键 |
AHWBJSWRAKOFCA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C(=O)C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















